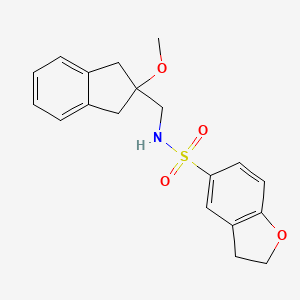

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

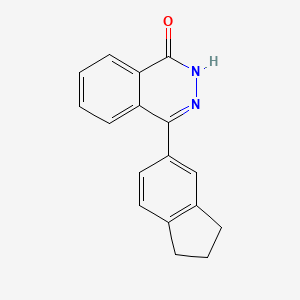

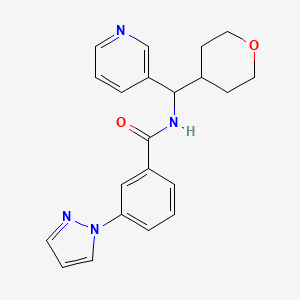

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography, could be used to confirm the structure.Chemical Reactions Analysis

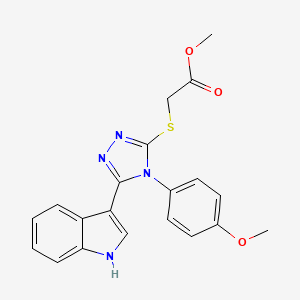

The reactivity of this compound would depend on its specific structure. The presence of electron-withdrawing or electron-donating substituents on the indene and benzofuran rings could significantly influence the compound’s chemical behavior.Applications De Recherche Scientifique

Environmental Biodegradation and Elimination Strategies

Research indicates that certain sulfonamide antibiotics, which share structural similarities with N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, are persistent in the environment. A study by Ricken et al. (2013) explores the microbial degradation of sulfonamides, revealing an unusual pathway initiated by ipso-hydroxylation followed by fragmentation, leading to the elimination of these compounds from the environment. This process underscores the potential for microbial strategies in mitigating antibiotic resistance proliferation due to environmental persistence of sulfonamides (Ricken et al., 2013).

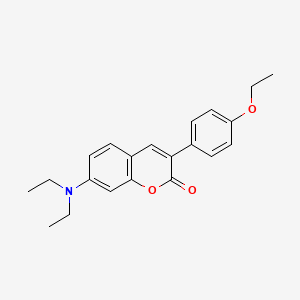

Photodynamic Therapy and Cancer Treatment

The development of new compounds for photodynamic therapy (PDT) represents another area of application. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating significant singlet oxygen quantum yield. This compound's photophysical and photochemical properties suggest its potential as a Type II photosensitizer for treating cancer, highlighting the relevance of sulfonamide derivatives in developing novel PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

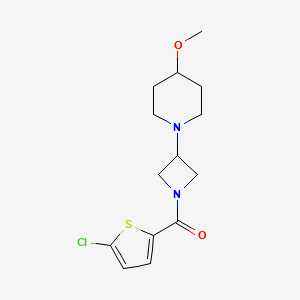

Antimicrobial and Antitumor Activities

Sulfonamide derivatives are well-documented for their antimicrobial properties. A study by Mohamed (2007) on pyridazinyl sulfonamide derivatives demonstrated significant antibacterial activities against various bacteria, emphasizing the role of sulfonamides in developing new antibacterial agents (Mohamed, 2007). Additionally, the synthesis and evaluation of sulfonamide compounds for their cytotoxic activities against cancer cell lines, as reported by Ghorab, Bashandy, and Alsaid (2014), provide insights into the potential antitumor applications of these compounds (Ghorab, Bashandy, & Alsaid, 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-23-19(11-15-4-2-3-5-16(15)12-19)13-20-25(21,22)17-6-7-18-14(10-17)8-9-24-18/h2-7,10,20H,8-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERPZNNCNCQGSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)

![6-Methyl-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2691537.png)

![8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione](/img/structure/B2691546.png)

![[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B2691547.png)

![3-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2691552.png)

![2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2691553.png)